The pyrrolo[2,1-f][1,2,4]triazine scaffold represents a heterocyclic framework gaining significant attention in medicinal chemistry and drug discovery. It acts as a bioisostere for the well-known quinazoline scaffold, which has proven valuable in developing kinase inhibitors. [] Researchers are exploring this scaffold to develop novel therapeutics targeting various kinases involved in cancer and inflammatory diseases. [, , , , ]
The specific substituents on the pyrrolo[2,1-f][1,2,4]triazine core can be introduced and modified at different stages of the synthesis, allowing for the generation of diverse libraries of compounds for biological evaluation. [, , , ]
Crystal structures of pyrrolo[2,1-f][1,2,4]triazine derivatives bound to their target kinases have been solved, providing invaluable insights for further structure-based drug design efforts. [, ]
Pyrrolo[2,1-f][1,2,4]triazine derivatives primarily act as kinase inhibitors, competing with ATP for binding to the kinase active site. This binding disrupts the kinase's catalytic activity, ultimately inhibiting downstream signaling pathways involved in cell proliferation, angiogenesis, and inflammation. [, , , ] The specific mechanism and selectivity for individual kinases depend on the nature and position of the substituents on the pyrrolo[2,1-f][1,2,4]triazine core. []
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2